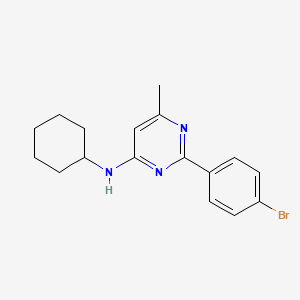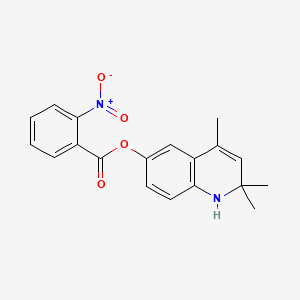![molecular formula C16H13F2N3O B5679407 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B5679407.png)
2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is known for its unique structure and properties, which make it a promising candidate for various research applications. In
Mécanisme D'action
The mechanism of action of 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in inflammation and cancer progression. It has also been shown to have neuroprotective effects, which may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression. It has also been shown to have neuroprotective effects, which may be due to its ability to modulate certain neurotransmitter systems in the brain. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol for lab experiments is its potency. This molecule has been shown to have potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for various research applications. Additionally, it has been shown to have neuroprotective effects, which may be useful for studying various neurological disorders. However, one of the limitations of this molecule is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol. One potential direction is to further explore its anti-inflammatory and anti-cancer properties, and to investigate its potential applications in the treatment of various types of cancer and inflammatory disorders. Another potential direction is to study its neuroprotective effects in more detail, and to investigate its potential applications in the treatment of various neurological disorders. Additionally, further research could be conducted to explore the mechanism of action of this molecule, and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol can be achieved through a multi-step process. The first step involves the reaction of 3,5-difluoroaniline with 2-aminobenzyl alcohol to form 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The resulting product can be purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol has been extensively studied for its potential applications in scientific research. This molecule has been shown to have various properties that make it a promising candidate for various research applications. For example, it has been shown to have potent anti-inflammatory and anti-cancer properties. It has also been shown to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[[6-(3,5-difluorophenyl)quinazolin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c17-12-5-11(6-13(18)8-12)10-1-2-15-14(7-10)16(19-3-4-22)21-9-20-15/h1-2,5-9,22H,3-4H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBWGFSARMKRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC(=CC(=C3)F)F)C(=NC=N2)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(3,5-Difluorophenyl)quinazolin-4-YL]amino}ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethylpropyl 3-oxo-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5679326.png)

![N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5679330.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B5679347.png)
![2-(3-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5679358.png)
![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]chromane-3-carboxamide](/img/structure/B5679364.png)
![ethyl 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5679368.png)

![(1S*,5R*)-3-benzoyl-N-(2,4-difluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5679381.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5679400.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,2,4-oxadiazole](/img/structure/B5679415.png)
![1,3-dimethyl-5-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5679419.png)

